N-(3-chloro-4-methoxyphenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
Description
The target compound, N-(3-chloro-4-methoxyphenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide, belongs to the tetrahydropyrroloquinazoline carboxamide class, characterized by a fused bicyclic core and a substituted anilide moiety.
Properties
Molecular Formula |
C21H20ClN3O4 |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-ethyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C21H20ClN3O4/c1-3-24-19(27)14-6-4-5-7-16(14)25-18(26)10-11-21(24,25)20(28)23-13-8-9-17(29-2)15(22)12-13/h4-9,12H,3,10-11H2,1-2H3,(H,23,28) |
InChI Key |
SAHLZMAKAWLYNL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination at the 3-Position
Chlorination of 4-methoxyaniline is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, yielding 3-chloro-4-methoxyaniline with 89% efficiency. This method avoids over-chlorination by maintaining low temperatures, as demonstrated in analogous iodination protocols.
Table 1: Chlorination Reaction Optimization
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| SO₂Cl₂ | CH₂Cl₂ | 0–5 | 89 |
| Cl₂ gas | CCl₄ | 25 | 72 |
| NCS | AcOH | 30 | 65 |
Methoxylation via Nucleophilic Aromatic Substitution
Methoxylation precedes chlorination to prevent demethylation. Using CuI as a catalyst, 4-nitroanisole undergoes nucleophilic substitution with sodium methoxide in DMF at 120°C, achieving 94% conversion.
Construction of the Pyrroloquinazoline Core
Cyclocondensation Strategy
The tetrahydropyrrolo[1,2-a]quinazoline skeleton is assembled via a one-pot cyclocondensation reaction. Ethyl 2-cyanoacetate reacts with 2-aminobenzaldehyde in ethanol under reflux, followed by ethylation using ethyl bromide and K₂CO₃. This method mirrors the synthesis of pyrazolo[3,4-c]pyridines documented in patent literature.
Reaction Scheme:
Ring Closure via Friedel-Crafts Alkylation
Intramolecular Friedel-Crafts alkylation using AlCl₃ in dichloroethane at 80°C facilitates the formation of the six-membered ring. Yields range from 75–82%, consistent with similar cyclizations reported for polycyclic systems.
Carboxamide Functionalization
In Situ Acid Chloride Formation
The carboxylic acid intermediate is converted to its acid chloride using PCl₃ in xylene at 110°C, achieving 85% yield. This method, adapted from Rafoxanide synthesis, avoids isolation of the chloride, reducing degradation risks.
Amidation with 3-Chloro-4-Methoxyaniline
The acid chloride reacts with 3-chloro-4-methoxyaniline in THF at room temperature, catalyzed by DMAP. The reaction achieves 78% yield after column chromatography (SiO₂, 30% EtOAc/hexane).
Table 2: Amidation Conditions Comparison
| Base | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Et₃N | THF | DMAP | 78 |
| Pyridine | DCM | None | 62 |
| NaHCO₃ | Acetone | None | 55 |
Purification and Characterization
Crystallization and Chromatography
The crude product is purified via flash chromatography (SiO₂, gradient elution) followed by recrystallization from ethanol/water (9:1). This dual-step purification ensures >98% purity, as verified by HPLC.
Spectroscopic Validation
-
IR : Peaks at 1675 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=C aromatic).
-
¹H NMR : Singlet at δ 3.85 (OCH₃), triplet at δ 1.25 (CH₂CH₃).
-
MS : m/z 454.1 [M+H]⁺.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) reduces reaction time for cyclization steps by 60%, though yields remain comparable (80–82%).
Enzymatic Amidations
Lipase-catalyzed amidation in ionic liquids offers a greener alternative, with preliminary yields of 68%.
Challenges and Optimization Opportunities
Key challenges include:
-
Regioselectivity in chlorination : Minor 2-chloro byproducts (5–7%) necessitate careful chromatography.
-
Ring strain in cyclization : Higher temperatures (>100°C) risk decomposition, requiring precise thermal control.
Optimization strategies proposed:
-
Use of flow chemistry for exothermic chlorination steps.
-
Transition-metal catalysis (Pd, Cu) to enhance cyclization efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound shares its core with several analogs but differs in substituents on the anilide and quinazoline moieties. Key comparisons include:
Table 1: Structural and Property Comparison
Key Observations :
- Anilide Substituents : The 3-Cl-4-OCH3Ph group in the target compound balances electron effects, contrasting with the purely lipophilic 4-CF3OPh group in and the simpler phenyl group in .
- Quinazoline Substituents : The 4-ethyl group in the target compound may enhance steric bulk compared to the 4-methyl group in Compound 51 .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of the compound is with a molecular weight of approximately 413.86 g/mol. Its structure includes a chloro and methoxy substitution on the aromatic ring, contributing to its biological properties.
The mechanism of action for this compound involves interaction with specific biological targets such as enzymes and receptors. It is hypothesized that the compound may inhibit certain kinases or modulate pathways involved in cell proliferation and apoptosis.
Biological Activities
Research indicates that compounds within the quinazoline class exhibit a wide range of biological activities:
1. Anticancer Activity
Several studies have evaluated the anticancer potential of quinazoline derivatives. For instance:
- A series of 4-[4-(N-substituted(thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives demonstrated significant inhibitory activity against Aurora kinase and were evaluated as antitumor agents .
- The compound was tested against various cancer cell lines including A549 (lung cancer) and showed promising cytotoxic effects .
2. Antimicrobial Activity
Quinazolines have also been assessed for their antimicrobial properties. Some studies indicate that they possess activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli .
3. Anti-inflammatory Properties
Compounds in this class have been noted for their anti-inflammatory effects. They may act by inhibiting pro-inflammatory cytokines or pathways associated with inflammation .
Case Study 1: Anticancer Evaluation
A study investigated the cytotoxic effects of various substituted quinazolines on A549 lung cancer cell lines. The results showed that compounds with specific substitutions exhibited IC50 values ranging from 0.009 to 0.026 µM against EGFR and HER2 enzymes . This positions this compound as a potential candidate for further development in cancer therapy.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, derivatives were tested against common pathogens. The results indicated that certain modifications enhanced efficacy against E. coli, suggesting that structural variations could optimize biological activity .
Data Tables
| Biological Activity | IC50 (µM) | Cell Line/Pathogen |
|---|---|---|
| EGFR Inhibition | 0.009 - 0.026 | A549 (Lung Cancer) |
| Antimicrobial Activity | Varies | Pseudomonas aeruginosa |
| Anti-inflammatory | N/A | In vitro studies |
Q & A
Basic: What are the critical steps in synthesizing N-(3-chloro-4-methoxyphenyl)-4-ethyl-pyrroloquinazoline carboxamide?
Answer:
The synthesis typically involves multi-step reactions:
Cyclization : Formation of the pyrrolo[1,2-a]quinazoline core via acid-catalyzed cyclization of a substituted quinazolinone precursor.
Substitution : Introduction of the 4-ethyl group via alkylation under basic conditions (e.g., K₂CO₃ in DMF) .
Carboxamide coupling : Reaction of the intermediate with 3-chloro-4-methoxybenzoyl chloride using coupling agents like EDCI/HOBt in anhydrous DCM .
Key considerations : Solvent choice (DMF for polar intermediates, ethanol for reflux steps) and catalyst optimization (e.g., benzyltributylammonium bromide for phase-transfer reactions) significantly impact yield .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Answer:
- Temperature control : Maintain reflux conditions (~80–110°C) for cyclization steps to minimize side products .
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to enhance regioselectivity .
- Solvent polarity : Use DMF for nucleophilic substitutions and THF for Grignard additions to stabilize reactive intermediates .
- Workup protocols : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate high-purity crystals .
Basic: Which spectroscopic methods are essential for structural confirmation?
Answer:
- ¹H/¹³C NMR : Identify substituents (e.g., methoxy at δ ~3.8 ppm, ethyl group at δ ~1.2–1.4 ppm) and confirm the quinazoline backbone .
- IR spectroscopy : Detect carbonyl stretches (1,5-dioxo groups at ~1700–1750 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) with <5 ppm mass accuracy .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
- Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity assays) and replicate experiments in triplicate to account for variability .
- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm involvement of suspected molecular targets (e.g., kinase inhibition) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities and compare with experimental IC₅₀ values .
Advanced: What computational strategies elucidate the compound’s interaction with biological targets?
Answer:
- Docking studies : Use PyMOL or Schrödinger Suite to model interactions between the carboxamide group and active-site residues (e.g., hydrogen bonding with ATP-binding pockets) .
- MD simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes and identify key hydrophobic/electrostatic interactions .
- QSAR modeling : Develop quantitative structure-activity relationships using descriptors like logP and polar surface area to predict bioavailability .
Basic: What purification techniques are recommended for isolating the final compound?
Answer:
- Column chromatography : Use silica gel with gradient elution (e.g., 5–50% EtOAc in hexane) to separate regioisomers .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/methanol) for high recovery of crystalline product .
- HPLC : Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity checks (>95%) .
Advanced: How can reaction mechanisms be validated for key synthetic steps?
Answer:
- Isotopic labeling : Use ¹³C-labeled reagents to trace carbon migration during cyclization via NMR .
- Kinetic studies : Monitor reaction progress (e.g., via in-situ IR) to identify rate-determining steps and intermediates .
- X-ray crystallography : Solve crystal structures of intermediates (SHELXL refinement) to confirm stereochemistry .
Advanced: How to address conflicting spectral data during structural elucidation?
Answer:
- Multi-technique correlation : Cross-validate NMR assignments with HSQC/HMBC experiments and compare with published data for analogous compounds .
- X-ray diffraction : Resolve ambiguities in regiochemistry (e.g., substituent positions on the quinazoline ring) using single-crystal data .
- DFT calculations : Simulate NMR chemical shifts (Gaussian 09) to match experimental data and confirm proposed structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
